(S)-1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid (S)-1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13525266
InChI: InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-5-4-11(12,13)6-7(14)8(15)16/h7H,4-6H2,1-3H3,(H,15,16)/t7-/m0/s1
SMILES:
Molecular Formula: C11H17F2NO4
Molecular Weight: 265.25 g/mol

(S)-1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid

CAS No.:

Cat. No.: VC13525266

Molecular Formula: C11H17F2NO4

Molecular Weight: 265.25 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid -

Specification

Molecular Formula C11H17F2NO4
Molecular Weight 265.25 g/mol
IUPAC Name (2S)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Standard InChI InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-5-4-11(12,13)6-7(14)8(15)16/h7H,4-6H2,1-3H3,(H,15,16)/t7-/m0/s1
Standard InChI Key BEYLYGCFFXJNQM-ZETCQYMHSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCC(C[C@H]1C(=O)O)(F)F
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)(F)F

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

The compound features a six-membered piperidine ring with two fluorine atoms at the 4-position and a tert-butoxycarbonyl (Boc) group protecting the nitrogen atom. The carboxylic acid moiety at the 2-position adopts an (S)-configuration, rendering the molecule chiral. Its molecular formula is C₁₁H₁₇F₂NO₄, with a molecular weight of 277.26 g/mol (calculated from analogous structures) .

Key structural attributes include:

  • Boc group: Enhances solubility and stability during synthetic manipulations.

  • 4,4-Difluoro substitution: Introduces conformational rigidity and metabolic resistance.

  • Carboxylic acid functionality: Enables peptide coupling or salt formation for drug formulation.

Stereochemical Considerations

The (S)-configuration at C2 is critical for interactions with biological targets. Synthetic routes often employ chiral auxiliaries or resolution techniques, such as diastereomeric salt formation or chiral chromatography, to achieve enantiopure products . Computational studies suggest that fluorine atoms at C4 restrict ring puckering, favoring a chair conformation that optimizes target binding .

Synthesis and Manufacturing

Key Synthetic Pathways

The synthesis typically involves three stages: Boc protection, fluorination, and ester hydrolysis. Representative steps adapted from analogous pyrrolidine systems include:

Step 1: Boc Protection
Piperidine-2-carboxylic acid is treated with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield the Boc-protected intermediate.

Step 2: Fluorination
Electrophilic fluorinating agents (e.g., Selectfluor®) introduce fluorine atoms at the 4-position. This step often requires anhydrous conditions and temperatures between 0–25°C to minimize side reactions .

Step 3: Ester Hydrolysis
A methyl or ethyl ester at C2 is hydrolyzed using aqueous lithium hydroxide (LiOH) or potassium hydroxide (KOH) in tetrahydrofuran (THF)/water mixtures. Reported yields for analogous reactions exceed 94% :

Reaction StepConditionsYield
Ester HydrolysisLiOH, THF/H₂O, 0–20°C, 2 hours94–99%

Stereoselective Synthesis

Optical resolution via chiral stationary phase chromatography or enzymatic methods ensures enantiopurity. For example, diastereomeric salts formed with (1S)-(+)-10-camphorsulfonic acid enable isolation of the (S)-enantiomer .

PropertyValue
LogP (lipophilicity)~1.2 (predicted)
Water SolubilityLow (fluorine hinders H-bonding)
Melting PointNot reported

The Boc group increases hydrophobicity compared to non-protected analogs, facilitating organic-phase reactions.

Applications in Pharmaceutical Research

Drug Discovery

The compound’s rigidity and fluorine content make it a preferred scaffold for protease inhibitors (e.g., HCV NS3/4A inhibitors) . Fluorine atoms enhance binding affinity via electrostatic interactions and reduce oxidative metabolism.

Peptide Mimetics

As a conformationally constrained amino acid analog, it stabilizes β-turn structures in peptidomimetics, improving oral bioavailability .

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